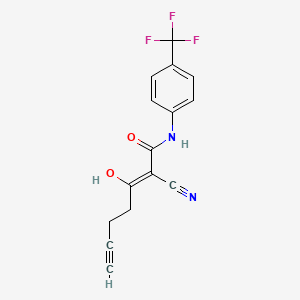
Hydroxy-PEG4-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG4-methyl ester is a compound with the chemical formula C12H24O7 and a molecular weight of 280.32 g/mol . It is a polyethylene glycol (PEG)-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound is characterized by its high solubility in water and its ability to improve the solubility of other compounds when used as a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-methyl ester can be synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with a suitable carboxylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using high-purity PEG and carboxylic acids . The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG4-methyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation: Formation of carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG4-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Industry: Applied in the formulation of various industrial products to enhance their solubility and stability.
Wirkmechanismus
Hydroxy-PEG4-methyl ester functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation . The compound connects two different ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG4-methyl ester is unique due to its high solubility and versatility as a linker . Similar compounds include:
This compound: Another PEG-based linker with similar properties.
Methyl-PEG-NHS-ester: A PEG-based linker used for PEGylation of amine-containing molecules.
These compounds share similar applications but differ in their specific chemical structures and reactivity .
Eigenschaften
Molekularformel |
C12H24O7 |
|---|---|
Molekulargewicht |
280.32 |
IUPAC-Name |
methyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H24O7/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
ABLVCDPHCRXTRK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCOCCOCCOCCOCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hydroxy-PEG4-methyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)
![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)

